![molecular formula C19H29F3O7P2S B13093813 (2S,3S,4S,5S)-1-[2-[(2S,3S,4S,5S)-3,4-dihydroxy-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane-3,4-diol; trifluoromethanesulfonic acid CAS No. 552829-96-6](/img/structure/B13093813.png)
(2S,3S,4S,5S)-1-[2-[(2S,3S,4S,5S)-3,4-dihydroxy-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane-3,4-diol; trifluoromethanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2S,3S,4S,5S)-1-[2-[(2S,3S,4S,5S)-3,4-dihydroxy-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane-3,4-diol; trifluoromethanesulfonic acid is a complex organic molecule featuring multiple chiral centers and phospholane rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting with the preparation of the phospholane rings. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved. Common reagents used in the synthesis include phosphine ligands, diols, and trifluoromethanesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that can be optimized for high yield and purity. This might include the use of continuous flow reactors, which allow for better control of reaction conditions and can be more efficient than traditional batch processes.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The phospholane rings can be reduced under specific conditions.
Substitution: The trifluoromethanesulfonic acid group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a ligand in catalysis, aiding in the formation of complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful in drug design and development.
Industry: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its specific application. In catalysis, it may act as a ligand, coordinating with metal centers to facilitate chemical reactions. In biological systems, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3S,4S,5S)-1-[2-[(2S,3S,4S,5S)-3,4-dihydroxy-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane-3,4-diol
- Trifluoromethanesulfonic acid derivatives
Uniqueness
This compound is unique due to its combination of multiple chiral centers, phospholane rings, and the presence of trifluoromethanesulfonic acid
Propiedades
Número CAS |
552829-96-6 |
|---|---|
Fórmula molecular |
C19H29F3O7P2S |
Peso molecular |
520.4 g/mol |
Nombre IUPAC |
1-[2-(3,4-dihydroxy-2,5-dimethylphospholan-1-yl)phenyl]-2,5-dimethylphospholane-3,4-diol;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C18H28O4P2.CHF3O3S/c1-9-15(19)16(20)10(2)23(9)13-7-5-6-8-14(13)24-11(3)17(21)18(22)12(24)4;2-1(3,4)8(5,6)7/h5-12,15-22H,1-4H3;(H,5,6,7) |
Clave InChI |
VCXNDJZYBPQADD-UHFFFAOYSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@@H]([C@@H](P1C2=CC=CC=C2P3[C@H]([C@H]([C@@H]([C@@H]3C)O)O)C)C)O)O.C(F)(F)(F)S(=O)(=O)O |
SMILES canónico |
CC1C(C(C(P1C2=CC=CC=C2P3C(C(C(C3C)O)O)C)C)O)O.C(F)(F)(F)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


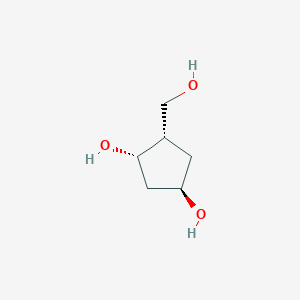
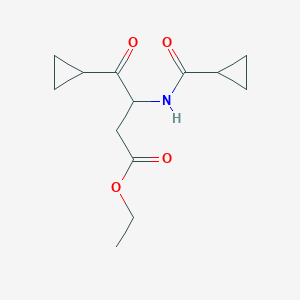
![5-Benzyl-2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B13093759.png)
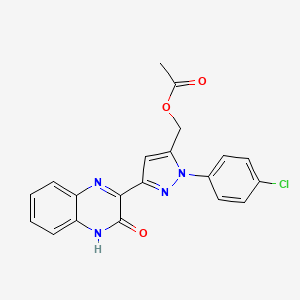
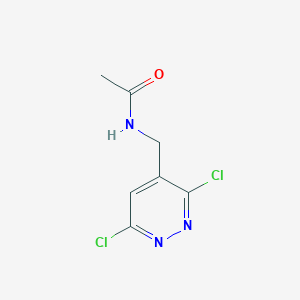
![4-Methyl-2-(methylamino)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B13093768.png)
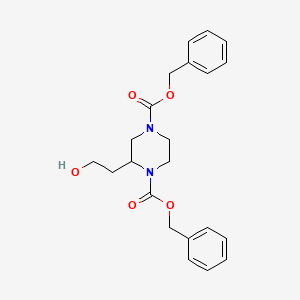
![1-Benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13093776.png)
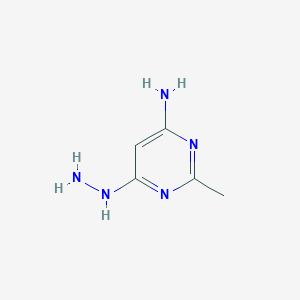


![2-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine](/img/structure/B13093801.png)
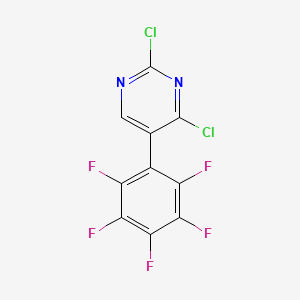
![Ethyl 4-hydroxypyrrolo[2,1-F][1,2,4]triazine-2-carboxylate](/img/structure/B13093809.png)
